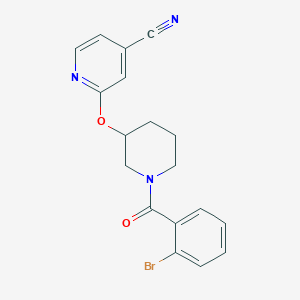
2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, serve as the foundation for the synthesis of BBPIN . They are of particular interest due to their unique biochemical properties . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .Molecular Structure Analysis
The molecular structure of BBPIN is represented by the formula C17H14BrN3O2 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Synthesis of Piperidine-based Derivatives: A study highlighted the synthesis of piperidine-based derivatives, including those with structures similar to 2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile, demonstrating significant anti-arrhythmic activity. This showcases the compound's potential in developing new pharmacological agents (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
- Antibacterial Study: Research on N-substituted derivatives of piperidin-4-yl compounds has shown moderate to significant antibacterial activity, suggesting the utility of such compounds in antibacterial drug development (Khalid et al., 2016).
- Regioselectivity in Synthesis: A study on nitrile oxide versus nitrone in intramolecular 1,3-dipolar cycloadditions towards aminopiperidinecarboxylates synthesis suggests applications in creating diverse and functional chemical scaffolds for further research and development (Würdemann & Christoffers, 2013).
Biological Activities and Potential Applications
- Herbicide Resistance: Research into the detoxification gene bxn from Klebsiella ozaenae, which converts bromoxynil into a non-toxic metabolite, shows potential applications in creating herbicide-resistant transgenic plants. This demonstrates the broader implications of chemical compounds in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).
- S1P1 Receptor Agonist Synthesis: A potent and selective isoxazole-containing S1P1 receptor agonist, highlighting the compound's role in synthesizing molecules with specific biological activities, was synthesized using a process that emphasizes the potential for the development of new therapeutic agents (Hou et al., 2017).
Propriétés
IUPAC Name |
2-[1-(2-bromobenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-16-6-2-1-5-15(16)18(23)22-9-3-4-14(12-22)24-17-10-13(11-20)7-8-21-17/h1-2,5-8,10,14H,3-4,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQXFQCZHGYBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)OC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371433.png)
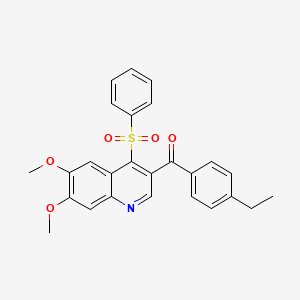
![N-(1-cyanocyclobutyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]-N-methylpropanamide](/img/structure/B2371437.png)
![Ethyl 2-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2371438.png)
![(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2371442.png)
![(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B2371443.png)
![N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371445.png)
![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)
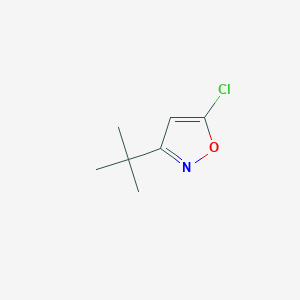
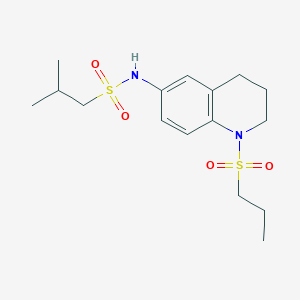
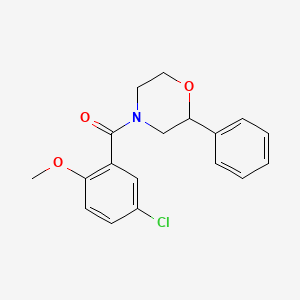
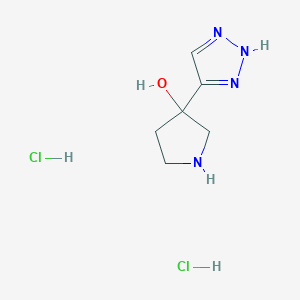
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)
![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)
